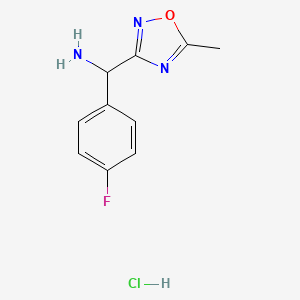

(4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

CAS No.: 2253641-22-2

Cat. No.: VC5281498

Molecular Formula: C10H11ClFN3O

Molecular Weight: 243.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2253641-22-2 |

|---|---|

| Molecular Formula | C10H11ClFN3O |

| Molecular Weight | 243.67 |

| IUPAC Name | (4-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H10FN3O.ClH/c1-6-13-10(14-15-6)9(12)7-2-4-8(11)5-3-7;/h2-5,9H,12H2,1H3;1H |

| Standard InChI Key | HLUNQHSLGOQAJW-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NO1)C(C2=CC=C(C=C2)F)N.Cl |

Introduction

Chemical Identity and Structural Properties

The molecular formula of (4-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is C₁₀H₁₁ClFN₃O, with a molecular weight of 243.67 g/mol. Its IUPAC name, (4-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, reflects the integration of a fluorophenyl group and a methyl-substituted oxadiazole ring. The compound’s structural uniqueness arises from the juxtaposition of these groups, which influence its electronic and steric properties.

Key Physicochemical Data

| Property | Value |

|---|---|

| CAS No. | 2253641-22-2 |

| Molecular Formula | C₁₀H₁₁ClFN₃O |

| Molecular Weight | 243.67 g/mol |

| SMILES | CC1=NC(=NO1)C(C2=CC=C(C=C2)F)N.Cl |

| InChI Key | HLUNQHSLGOQAJW-UHFFFAOYSA-N |

The SMILES notation highlights the methyl-oxadiazole core (CC1=NC(=NO1)) linked to a fluorophenyl group (C2=CC=C(C=C2)F) via a methanamine bridge, with a hydrochloride counterion. X-ray crystallography or computational modeling would further elucidate its three-dimensional conformation, though such data remain unavailable in current literature.

Synthesis and Industrial Production

The synthesis of this compound involves multi-step organic reactions, typically beginning with the formation of the 1,2,4-oxadiazole ring. Industrial protocols often employ continuous flow reactors to enhance yield and purity, as batch processes may struggle with exothermic intermediates.

Key Synthetic Steps

-

Oxadiazole Ring Formation: Cyclization of amidoximes with carboxylic acid derivatives under catalytic conditions. For example, reacting 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with a fluorophenyl-containing amine precursor.

-

Methanamine Linkage: Coupling the oxadiazole intermediate with 4-fluorobenzylamine via reductive amination or nucleophilic substitution.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product.

Advanced catalytic systems, such as palladium-based catalysts or enzyme-mediated reactions, may optimize stereochemical outcomes, though specific details are proprietary.

Chemical Reactivity and Functional Applications

The compound’s reactivity is governed by its oxadiazole ring and fluorophenyl group. The oxadiazole moiety, a bioisostere for ester or amide groups, participates in hydrogen bonding and π-π stacking interactions, making it relevant in drug design.

Notable Reactions

-

Nucleophilic Substitution: The fluorine atom on the phenyl ring may undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions.

-

Reductive Amination: The primary amine group can react with ketones or aldehydes to form secondary amines.

-

Acid-Base Reactions: The hydrochloride salt dissociates in aqueous media, liberating the free base for further derivatization.

While direct pharmacological data are scarce, structurally analogous oxadiazoles exhibit antimicrobial, antioxidant, and CNS-modulating activities . For instance, the 2-fluorophenyl analog (CAS 1306604-81-8) demonstrates altered bioavailability due to steric effects, underscoring the impact of substituent positioning .

Structural Analogs and Comparative Analysis

Comparative studies with analogs reveal structure-activity relationships (SAR):

The 4-chloro-3-fluorophenyl analog (CAS 1427379-77-8) exhibits a higher molecular weight (278.11 g/mol) due to chlorine incorporation, which may enhance membrane permeability . Conversely, the 2-fluorophenyl variant (CAS 1306604-81-8) faces steric challenges in binding interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume